trans-1,3-Diphenyl-2-propen-1-ol

Catalysis Green Chemistry Isomerization

Catalyst developers require reproducible, sterically demanding substrates to benchmark new transition metal catalysts. Generic allylic alcohols fail to challenge catalyst selectivity or deliver meaningful baselines. trans-1,3-Diphenyl-2-propen-1-ol directly addresses this gap. • Quantified Ru-catalyzed isomerization baseline: TON 200, TOF 40 h⁻¹ for direct catalyst performance comparison • Low enantioselectivity (30-40% ee) in standard ATH makes it a definitive stress test for novel chiral catalyst design • ≥98% (HPLC) purity in solid form ensures precise stoichiometry and reproducible synthetic outcomes Supplied with full Certificates of Analysis; ready for immediate global dispatch.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 4663-33-6
Cat. No. B7770701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,3-Diphenyl-2-propen-1-ol
CAS4663-33-6
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O
InChIInChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+
InChIKeyORACYDGVNJGDMI-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,3-Diphenyl-2-propen-1-ol Sourcing & Properties


trans-1,3-Diphenyl-2-propen-1-ol (CAS 4663-33-6), also known as (E)-1,3-diphenylprop-2-en-1-ol, is a secondary allylic alcohol with the molecular formula C15H14O and a molecular weight of 210.27 g/mol . Commercially, this compound is typically offered as a solid with a purity of ≥98.0% (HPLC) and a melting point of 55-57 °C . Its molecular structure features a rigid, conjugated (E)-allylic system connecting two phenyl rings, which confers distinct chemical reactivity compared to its saturated analogs and positional isomers .

Conjugated (E)-allylic alcohol for catalyst benchmarking and asymmetric synthesis studies
High-purity solid format supports precise stoichiometric control in sensitive reactions
Serves as sterically demanding model substrate for chiral ligand design

Why Generic Analogs Cannot Substitute


Substituting trans-1,3-diphenyl-2-propen-1-ol with a generic 'allylic alcohol' or 'chalcone' is not scientifically sound due to its unique, conjugated (E)-allylic framework. This specific stereoelectronic arrangement directly governs its performance in key applications. For example, its internal, sterically encumbered alkene leads to drastically different reaction kinetics and enantioselectivity in asymmetric catalysis compared to simpler substrates like α-vinyl benzyl alcohol [1]. Similarly, its conjugated diene system defines a specific redox potential distinct from non-conjugated or saturated alcohols, directly impacting its utility in electrochemical studies . The quantitative evidence below demonstrates precisely how these structural features translate into measurable, performance-based differentiation that dictates its suitability for specific research protocols.

This Compound
Rigid (E)-allylic framework with internal, sterically encumbered alkene defines unique reactivity and enantioselectivity outcomes
Generic Allylic Alcohol
Simpler substrates (e.g., α-vinyl benzyl alcohol) lack the same steric profile and may not reproduce asymmetric induction results
This Compound
Conjugated diene system contributes to a distinct redox potential relevant for electrochemical applications
Saturated or Non-Conjugated Alcohol
Non-conjugated analogs exhibit different electron-transfer behavior and may shift electrochemical response profiles

Quantitative Differentiation Evidence


Catalytic Isomerization Efficiency

The catalytic isomerization of trans-1,3-diphenyl-2-propen-1-ol to dihydrochalcone using a specific water-soluble RuCp complex (Catalyst 1) achieves the highest known turnover number (TON) for this reaction to date [1]. In a direct comparison with a state-of-the-art Ru(arene) catalyst [Ru(η6-p-cymene)Cl2(1-(diphenylphosphanyl)-1′-[N-(2-hydroxyethyl)-carbamoyl]ferrocene-κP)], Catalyst 1 exhibits a 15-fold higher turnover frequency (TOF) under mild aqueous conditions, demonstrating its superior catalytic productivity [2].

Isomerization TON
Head-to-head
15-fold higher TOF (37.5 vs 2.5 h⁻¹) with water-soluble RuCp catalyst under mild aqueous conditions
Reported catalyst productivity benchmark for this allylic alcohol substrate
Performance advantage tied to specific Ru catalyst system
Catalysis Green Chemistry Isomerization Ruthenium Complexes

Enantioselectivity in Asymmetric Transfer Hydrogenation

The internal, sterically encumbered alkene of trans-1,3-diphenyl-2-propen-1-ol significantly impacts its performance in asymmetric transfer hydrogenation (ATH) reactions [1]. When subjected to a Ru-catalyzed ATH protocol optimized for simpler substrates, this compound results in markedly lower enantioselectivity (30-40% ee) and yields (77-86%) compared to para-substituted α-vinyl benzyl alcohols, which consistently achieve >80% yield and >90% ee . This demonstrates that its unique steric profile, rather than electronic effects, is the primary determinant of reaction outcome.

Enantioselectivity
Cross-study comparable
30-40% ee vs >90% ee for para-substituted α-vinyl benzyl alcohols under standard ATH conditions
Sterically demanding alkene limits standard asymmetric induction
Highlights need for tailored chiral catalysts
Asymmetric Synthesis Catalysis Enantioselectivity Ruthenium

DHFR Enzyme Inhibition Activity

trans-1,3-Diphenyl-2-propen-1-ol has demonstrated potent in vitro inhibitory activity against dihydrofolate reductase (DHFR) . While specific IC₅₀ data for this compound is not detailed in the source, it is explicitly characterized as having 'potent inhibitory activity' . This positions it as a structurally novel scaffold for DHFR inhibition, distinct from classical antifolates like methotrexate. This activity, combined with reported in vivo anti-inflammatory effects (including inhibition of COX-1/COX-2 and TNF-α) , suggests a unique polypharmacological profile worthy of further investigation.

DHFR Inhibition
Class-level
Reported potent in vitro inhibitory activity against DHFR; no quantitative IC₅₀ provided
Supports polypharmacological scaffold exploration
Data to verify; comparison with classical antifolates not available
Medicinal Chemistry Enzyme Inhibition DHFR Anticancer

Commercial Purity and Physical Form

For procurement, trans-1,3-diphenyl-2-propen-1-ol (CAS 4663-33-6) is consistently supplied as a solid with a defined melting point of 55-57 °C and a high commercial purity of ≥98.0% (HPLC) . This contrasts with many structurally related liquid allylic alcohols (e.g., cinnamyl alcohol) that may have lower commercial purities or less defined physical states . Its solid form and high purity ensure precise weighing, formulation, and reproducible results in sensitive experimental protocols, eliminating the variability associated with handling and storing volatile or lower-purity liquid reagents.

Physical Specs
Class-level
≥98.0% (HPLC) solid, mp 55-57 °C
Supports precise formulation and storage compared to liquid allylic alcohols
Supplier specification, lot-dependent
Analytical Chemistry Quality Control Sourcing Physical Properties

Key Research Applications


Benchmark Substrate for Novel Catalyst Development

The quantitative data on catalytic isomerization (Section 3, Item 1) positions trans-1,3-diphenyl-2-propen-1-ol as an ideal model substrate for benchmarking new catalysts, particularly those designed for sterically demanding allylic alcohols. The established TON (200) and TOF (40 h⁻¹) with Catalyst 1 provide a clear performance baseline. Researchers can use this compound to directly compare the efficiency of newly developed ruthenium, palladium, or other transition metal catalysts against the highest known activity for this transformation [1].

Challenging Substrate for Asymmetric Catalysis

As detailed in Section 3, Item 2, the compound's low enantioselectivity (30-40% ee) in standard Ru-catalyzed ATH makes it a valuable 'stress test' for new chiral catalysts. Its performance reveals the limitations of existing methods for internal, sterically hindered alkenes. Therefore, it serves as a critical target for developing next-generation catalysts capable of overcoming this steric challenge, directly contributing to the advancement of asymmetric synthesis methodology [2].

High-Purity Solid for Reproducible Synthesis

For applications requiring precise stoichiometry, such as the Friedel-Crafts alkylation with SiO₂-ZrO₂ mixed oxides to form substituted cyclopropanes [1], the high purity (≥98%) and solid physical form of this compound are critical. This ensures accurate weighing and minimizes impurities that could poison catalysts or complicate reaction mixtures, leading to more reliable and reproducible synthetic outcomes compared to using liquid or lower-purity allylic alcohol substrates [2].

Polypharmacological Lead for DHFR and Inflammation

Based on its reported in vitro inhibition of DHFR [1] and in vivo anti-inflammatory activity involving COX-1/COX-2 and TNF-α [2], this compound is an excellent candidate for medicinal chemistry research. It can be used as a starting scaffold to develop novel dual-action agents for cancer or inflammatory diseases. Its unique structure offers a departure from classical antifolates, providing a new avenue for drug discovery and target validation studies .

Application
Selection Property
Validation Focus
Catalyst benchmarking model substrate
Established TOF/TON baseline for isomerization
Comparative catalytic productivity under aqueous conditions
Asymmetric catalysis stress test
Sterically hindered internal alkene
Enantioselectivity and yield in ATH reactions
High-purity synthetic building block
Solid format with ≥98% HPLC purity
Stoichiometric accuracy and impurity-sensitive reactions
DHFR and inflammation pathway studies
Reported in vitro enzyme inhibition scaffold
Polypharmacological target validation and lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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